molecular formula C11H15ClFN B6200605 3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2694728-70-4

3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6200605
CAS No.: 2694728-70-4
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound that consists of a cyclobutane ring with a fluorophenyl group attached to the fourth carbon and an amine group attached to the first carbon. The hydrochloride salt form and the mixture of diastereomers add complexity to its structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and cyclobutanone.

  • Reaction Steps:

    • Condensation Reaction: The 4-fluorobenzaldehyde is condensed with cyclobutanone to form an intermediate.

    • Reduction: The intermediate undergoes reduction to form the cyclobutylamine derivative.

  • Industrial Production Methods:

    • Batch Process: The synthesis is often carried out in a batch process, where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, catalysts) are carefully controlled.

    • Purification: The product is purified through crystallization or other separation techniques to obtain the desired diastereomeric mixture.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the fluorophenyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Fluorobenzene derivatives, carboxylic acids.

  • Reduction Products: Cyclobutylamine derivatives.

  • Substitution Products: Fluorophenyl-substituted cyclobutanes.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, while the cyclobutane ring provides structural rigidity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-Fluorocinnamic Acid: Similar fluorophenyl group but different functional groups.

  • 3-(4-Fluorophenyl)propionic Acid: Similar structure but different ring system.

Uniqueness: The presence of the cyclobutane ring and the amine group in 3-[(4-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride distinguishes it from other fluorophenyl-containing compounds, providing unique chemical and biological properties.

Properties

CAS No.

2694728-70-4

Molecular Formula

C11H15ClFN

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.